3-(Trifluoromethyl)phenylhydrazine Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)phenylhydrazine derivatives involves multi-component reactions or direct condensation methods. For instance, a general approach to synthesize 5-substituted 3-trifluoromethyl-1,2,4-triazoles includes a three-component condensation reaction of ethyl trifluoroacetate, hydrazine, and amidines, demonstrating the versatility and efficiency of synthesizing trifluoromethylated nitrogen-containing heterocycles (Funabiki et al., 1999). Similarly, metal-free synthesis methods have been developed for constructing 3-trifluoromethyl-1,2,4-triazoles using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate, highlighting a broad substrate scope and high efficiency (Wang et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds often features a planar conformation for the core rings, with substituents influencing the overall geometry. The structure of dithiatriazine derivatives, for example, provides insight into the molecular arrangement and electronic structure of related compounds, showing cofacial arrangements and mutual inclinations of planar segments (Boere et al., 1985).
Chemical Reactions and Properties
3-(Trifluoromethyl)phenylhydrazine Hydrochloride undergoes various chemical reactions, leading to a wide range of derivatives. These reactions include cyclizations with N-acyl-S-methylisothioureas to produce triazoles with significant biological activity (Chen et al., 2001) and heterocyclizations with 3-trifluoroacetyllactams, yielding trifluoromethylpyrazoles or zwitterionic salts through ring-opening and closure mechanisms (Bouillon et al., 1995).
Safety And Hazards
Future Directions
3-Trifluoromethylphenylhydrazine Hydrochloride is used as an intermediate in the synthesis of pharmaceutical compounds including inhibitors and anticancer agents . It is used in the synthesis of isosteviol-fused pyrazolines and pyrazoles as potential anticancer agents . This suggests that it may have future applications in the development of new pharmaceuticals.
Relevant Papers The relevant papers for 3-(Trifluoromethyl)phenylhydrazine Hydrochloride are not explicitly mentioned in the available resources .
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h1-4,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVBLYYGZHLQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369838 | |
Record name | 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenylhydrazine Hydrochloride | |
CAS RN |
3107-33-3 | |
Record name | Hydrazine, [3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3107-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 269918 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003107333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3107-33-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(trifluoromethyl)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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